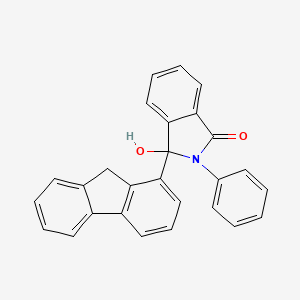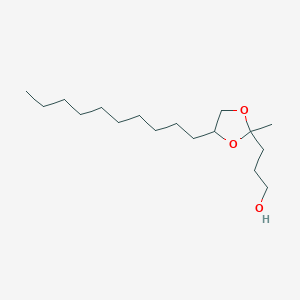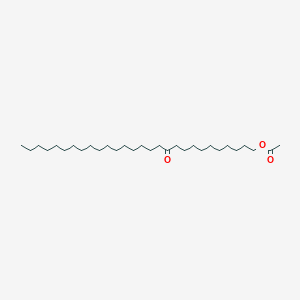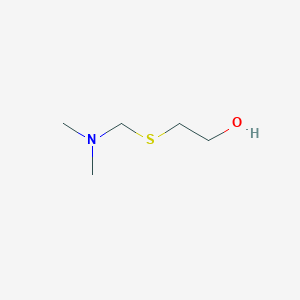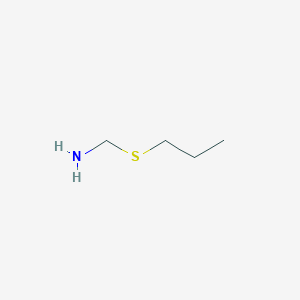![molecular formula C16H20N2O4 B14358327 3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] CAS No. 91778-82-4](/img/structure/B14358327.png)
3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] is an organic compound characterized by the presence of two hydroxyethyl groups attached to a phenylene core through prop-2-enamide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] typically involves the reaction of 1,4-phenylenediamine with 2-hydroxyethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
化学反応の分析
Types of Reactions
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and resins.
作用機序
The mechanism of action of 3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The phenylene core can interact with aromatic residues in proteins, influencing their structure and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 3,3’-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
- Dimethyl 3,3’-(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)dipropionate
- 2,2’-[(2-nitro-1,4-phenylene)diimino]bisethanol
Uniqueness
3,3’-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide] is unique due to its specific combination of hydroxyethyl and prop-2-enamide groups attached to a phenylene core. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .
特性
CAS番号 |
91778-82-4 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-3-[4-[3-(2-hydroxyethylamino)-3-oxoprop-1-enyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H20N2O4/c19-11-9-17-15(21)7-5-13-1-2-14(4-3-13)6-8-16(22)18-10-12-20/h1-8,19-20H,9-12H2,(H,17,21)(H,18,22) |
InChIキー |
FAOVCGKHVMHOJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)NCCO)C=CC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


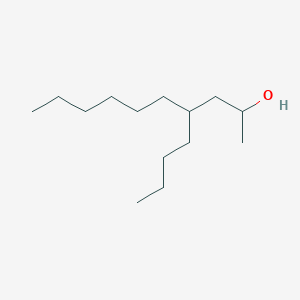
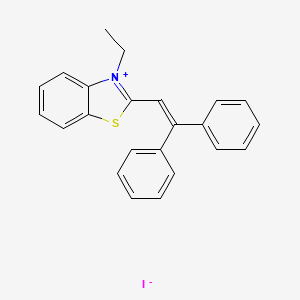
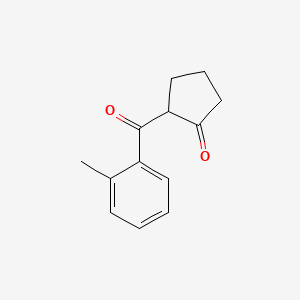

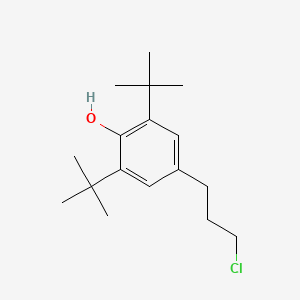
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
